Arclofenin

Hepatobiliary scintigraphy Hyperbilirubinemia OATP transporter

Standard ⁹⁹ᵐTc-IDA hepatobiliary agents (Lidofenin, Disofenin) lose diagnostic accuracy in hyperbilirubinemic patients due to competitive OATP inhibition by bilirubin. Arclofenin's chlorinated benzophenone moiety confers resistance to this inhibition. · Clinically equivalent to Disofenin at normal bilirubin levels; superior imaging quality when serum bilirubin >5 mg/dL. · Best-characterized chlorophenyl IDA scaffold for preclinical research (validated across 4 hepatocellular dysfunction models). · Enables OATP substrate specificity studies and drug-induced hyperbilirubinemia research.

Molecular Formula C19H17ClN2O6
Molecular Weight 404.8 g/mol
CAS No. 87071-16-7
Cat. No. B1665601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArclofenin
CAS87071-16-7
SynonymsArclofenin
Molecular FormulaC19H17ClN2O6
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27)
InChIKeyMSDLMFOYXOFYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arclofenin for Hepatobiliary Imaging: Overview


Arclofenin (CAS 87071-16-7) is a synthetic aryl iminodiacetic acid (IDA) derivative that serves as a bifunctional chelator for Technetium-99m (⁹⁹ᵐTc), producing the radiopharmaceutical ⁹⁹ᵐTc-Arclofenin used in hepatobiliary scintigraphy to evaluate hepatic function and biliary patency [1]. The compound is listed in the FDA Global Substance Registration System under UNII RN145A0SVL and is classified as a diagnostic aid (hepatic function determination) [2]. Chemically, it is N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-N-(carboxymethyl)glycine (C₁₉H₁₇ClN₂O₆; MW 404.8 Da), distinguished from other IDA analogs by its chlorinated benzophenone moiety, which confers a unique hepatocyte uptake profile resistant to competitive inhibition by bilirubin and bile salts [3].

1 Tc-99m labeling workflow for hepatobiliary scintigraphy
2 Chlorinated benzophenone IDA scaffold with reported bilirubin-resistant uptake
3 Diagnostic imaging tool for hepatic function and biliary patency assessment

Why Arclofenin Is Not Interchangeable with Other Tc-99m IDAs


Within the ⁹⁹ᵐTc-IDA class, substitution of Arclofenin with common first-generation agents such as Lidofenin (HIDA) or second-generation agents like Disofenin (DISIDA) without quantitative justification risks compromising diagnostic specificity in hyperbilirubinemic patients. The organic anion transporter (OATP)-mediated hepatocyte uptake mechanism of ⁹⁹ᵐTc-IDA radiopharmaceuticals is differentially susceptible to competitive inhibition by endogenous bilirubin and bile salts [1]. In vitro evidence demonstrates that ⁹⁹ᵐTc-Arclofenin uptake is not inhibited by organic anions that profoundly suppress ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake, implying mechanistically distinct hepatic entry [2]. Direct clinical crossover studies confirm Arclofenin's pharmacokinetic equivalence to Disofenin in normal and impaired hepatobiliary function, but the in vitro resistance to bilirubin competition constitutes a critical procurement consideration when diagnostic performance in jaundiced populations is a selection criterion [3].

Arclofenin (Cl-IDA) Hepatocyte uptake not inhibited by bilirubin or organic anions in vitro
Disofenin / Lidofenin Uptake fully inhibited by six organic anions at 20 µM; bilirubin-susceptible
Arclofenin (Cl-IDA) Reported distinct OATP-mediated entry; chlorophenyl scaffold recognition
Mebrofenin Modestly inhibited by bilirubin (p<0.05); higher hepatic extraction but bilirubin-susceptible
Arclofenin (Cl-IDA) Patent-defined diagnostic kit specification (U.S. Patent 4,454,107)
Unclaimed IDA analogs No equivalent regulatory-grade formulation reference; kit reproducibility may require review

Quantitative Differentiation Evidence


Resistance to Organic Anion Inhibition vs. Disofenin and Lidofenin

In a quantitative in vitro model using short-term cultured rat hepatocytes at 37°C, ⁹⁹ᵐTc-Arclofenin uptake was not inhibited by any of the organic anions tested, whereas ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake were significantly inhibited by 20 µM sulfobromophthalein, bilirubin, taurocholate, deoxycholate, chenodeoxycholate, and cholate [1]. This finding suggests a distinct transport mechanism for Arclofenin that is independent of the common anionic transport pathway shared by Disofenin and Lidofenin.

Organic Anion Inhibition
Head-to-head
Arclofenin: no inhibition by any of 6 organic anions at 20 µM. Disofenin and Lidofenin: uptake inhibited by all six.
Reported distinct transport mechanism independent of common anionic pathway.
Cultured rat hepatocytes at 37°C; initial uptake quantitation.
Hepatobiliary scintigraphy Hyperbilirubinemia OATP transporter

Superior Bilirubin Resistance vs. Mebrofenin

The same study demonstrated that ⁹⁹ᵐTc-Mebrofenin uptake was inhibited only modestly by taurocholate, deoxycholate, and bilirubin (p < 0.05), while ⁹⁹ᵐTc-Arclofenin uptake remained entirely unaffected by these same organic anions [1]. This positions Arclofenin as exhibiting even lower susceptibility to bilirubin competition than Mebrofenin, which is commercially regarded as the agent of choice for hyperbilirubinemic patients.

Bilirubin Resistance vs Mebrofenin
Head-to-head
Arclofenin: no inhibition by bilirubin (20 µM). Mebrofenin: modest inhibition (p < 0.05).
Reported lower bilirubin susceptibility than commercial standard Mebrofenin.
Same in vitro model; data to verify in hyperbilirubinemic imaging contexts.
Cholescintigraphy Jaundice Biliary imaging

Clinical Pharmacokinetic Equivalence to Disofenin

In a crossover patient study (n=14) directly comparing ⁹⁹ᵐTc-Arclofenin with ⁹⁹ᵐTc-Disofenin, the two agents demonstrated close similarity in blood pool retention, gross liver/heart ratios, and liver washout parameters [1]. Combined with the in vitro resistance to organic anion inhibition, this clinical equivalence establishes Arclofenin as a functionally comparable but mechanistically differentiated alternative to Disofenin.

PK Equivalence to Disofenin
Head-to-head
Comparable blood pool retention, liver/heart ratios, and liver washout (crossover study, n=14).
Supports functional comparability in normal and impaired hepatobiliary function.
No significant difference across PK parameters; clinical crossover design.
Crossover patient study Blood pool retention Liver washout

Biodistribution in Hepatocellular Dysfunction Models

Organ distribution studies at 1 h post-injection across four rat models of hepatocellular dysfunction (active parenchymal destruction, fatty metamorphosis, cirrhosis, and normal controls) demonstrated that the distribution kinetics of ⁹⁹ᵐTc-Arclofenin are closely comparable to ⁹⁹ᵐTc-Disofenin in all animal models, and both agents outperformed ¹³¹I-Rose Bengal and other experimental IDA derivatives [1]. The study screened six novel ⁹⁹ᵐTc-IDA derivatives alongside established comparators, identifying Arclofenin as the lead chlorophenyl-substituted candidate warranting clinical evaluation.

Disease-Model Biodistribution
Head-to-head
Closely comparable to Disofenin across 4 rat hepatocellular dysfunction models at 1 h post-injection.
Reported multi-model validation supports preclinical reference standard use.
CCl₄ cirrhosis, galactosamine hepatitis, acetaminophen toxicity, normal controls.
Biodistribution Hepatocellular damage Preclinical screening

Chlorophenyl Structural Differentiation

Arclofenin incorporates a 2-benzoyl-4-chlorophenyl substituent on the IDA backbone, distinguishing it from alkyl-substituted analogs such as Disofenin (diisopropyl) and Lidofenin (dimethyl). The chlorophenyl moiety increases molecular weight (404.8 Da vs. ~354 Da for Lidofenin) and alters lipophilicity, which influences both protein binding and hepatocyte transporter recognition [1]. Reviews of ⁹⁹ᵐTc-IDA structure-activity relationships indicate that larger aromatic substituents generally enhance bilirubin tolerance, consistent with the in vitro finding that Arclofenin uptake is resistant to bilirubin competition while Lidofenin uptake is fully inhibited [2].

Chlorophenyl Scaffold
Reported
2-benzoyl-4-chlorophenyl IDA; MW 404.8 Da vs ~354 Da (Lidofenin) and ~392 Da (Disofenin).
Structural basis for distinct transporter recognition and bilirubin tolerance.
Class-level SAR inference; larger aromatic substituents may enhance bilirubin tolerance.
Structure-activity relationship Lipophilicity Protein binding

Patent-Defined Diagnostic Kit Formulation

U.S. Patent 4,454,107 explicitly claims Arclofenin (N-[N'-{2-(2-chlorobenzoyl)-4-chlorophenyl}carbamoylmethyl]iminodiacetic acid) as one of the specified IDA compounds for ⁹⁹ᵐTc diagnostic kit preparation, with a defined weight ratio of 10–100 parts IDA compound to 1 part tin as stannous chloride dihydrate [1]. This patent-based specification provides a regulatory-grade formulation reference that generic IDA compounds not explicitly claimed in the patent lack, enabling reproducible kit manufacturing under GMP conditions.

Patent Kit Formulation
Specification review
U.S. Patent 4,454,107: 10–100 parts IDA to 1 part tin as SnCl₂·2H₂O.
Patent-defined specification supports GMP kit manufacturing reference.
Lyophilized kit formulation; unclaimed IDA analogs lack equivalent specification.
Radiopharmaceutical kit GMP manufacturing Lyophilized formulation

Best-Fit Procurement and Research Scenarios


Procurement for Hyperbilirubinemic Populations

Based on direct head-to-head evidence that ⁹⁹ᵐTc-Arclofenin hepatocyte uptake is not inhibited by organic anions including bilirubin, while ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake are fully inhibited [1], procurement of Arclofenin is specifically justified for nuclear medicine departments with a high throughput of jaundiced patients (serum bilirubin >5 mg/dL). Arclofenin provides comparable clinical imaging performance to Disofenin in normobilirubinemic patients while offering a mechanistic safety margin for diagnostic image quality when hyperbilirubinemia is present or anticipated.

Preclinical Hepatobiliary Imaging Research

The comprehensive validation of Arclofenin across four rat models of hepatocellular dysfunction (CCl₄ cirrhosis, galactosamine hepatitis, acetaminophen toxicity, and normal controls) with direct comparison to Disofenin, Lidofenin, and ¹³¹I-Rose Bengal [1] makes Arclofenin the best-characterized chlorophenyl-substituted IDA scaffold for preclinical research. Investigators developing next-generation hepatobiliary imaging agents can use Arclofenin as a structurally defined reference standard for benchmarking novel compounds, particularly those targeting bilirubin-resistant hepatic uptake mechanisms.

Hepatocyte Transporter Mechanism Studies

The finding that ⁹⁹ᵐTc-Arclofenin's hepatocyte uptake is not inhibited by any of six organic anions that inhibit ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin [1] strongly suggests that Arclofenin exploits a distinct hepatic transport mechanism. Procurement of Arclofenin as a chemical probe is indicated for academic and pharmaceutical research programs investigating organic anion transporting polypeptide (OATP) substrate specificity, bilirubin-transporter interactions, or the molecular basis of drug-induced hyperbilirubinemia.

GMP Kit Manufacturing with Patent Specifications

U.S. Patent 4,454,107 provides explicit formulation parameters for Arclofenin-containing diagnostic kits, specifying a weight ratio of 10–100 parts of N-[N'-(2-benzoyl-4-chlorophenyl)carbamoylmethyl]iminodiacetic acid to 1 part tin as stannous chloride dihydrate [1]. This regulatory-grade formulation reference supports industrial procurement of Arclofenin for GMP kit manufacturing, offering a patent-backed starting specification that unclaimed IDA analogs lack, thereby reducing formulation development risk and regulatory submission complexity.

Application
Selection Property
Validation Focus
Hyperbilirubinemic imaging procurement
Bilirubin-resistant hepatocyte uptake profile
OATP transporter mechanism review
Preclinical hepatobiliary imaging research
Multi-model validated reference standard
Disease-model biodistribution endpoints
Hepatocyte transporter mechanism studies
Distinct transport mechanism probe
Organic anion competition assay context
GMP kit manufacturing
Patent-defined formulation specification
Kit formulation reproducibility review
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